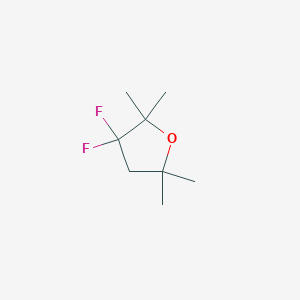

3,3-Difluoro-2,2,5,5-tetramethyloxolane

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H14F2O |

|---|---|

Molecular Weight |

164.19 g/mol |

IUPAC Name |

3,3-difluoro-2,2,5,5-tetramethyloxolane |

InChI |

InChI=1S/C8H14F2O/c1-6(2)5-8(9,10)7(3,4)11-6/h5H2,1-4H3 |

InChI Key |

DFPLTPBIXMZTLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(C(O1)(C)C)(F)F)C |

Origin of Product |

United States |

Contextualization Within Fluorinated Cyclic Ethers

Fluorinated cyclic ethers are a class of compounds that have garnered considerable attention in organic chemistry. nih.gov They are characterized by the presence of one or more fluorine atoms attached to a cyclic ether framework. These compounds are often liquids with low viscosity, are non-flammable, and exhibit high safety profiles. nih.gov Furthermore, they possess good solubility for a range of substances and demonstrate exceptional chemical and thermal stability. nih.gov

The introduction of fluorine into a cyclic ether can significantly alter its physical and chemical properties. Fluorine's high electronegativity can influence the electron distribution within the molecule, affecting its polarity, dipole moment, and coordinating ability as a solvent or ligand. In the case of 3,3-Difluoro-2,2,5,5-tetramethyloxolane, the two fluorine atoms on the C3 position are expected to introduce a significant dipole and influence the conformational preferences of the five-membered ring.

Fluorinated cyclic ethers serve as valuable building blocks in organic synthesis. copernicus.org They can undergo various transformations, such as reduction to form fluorinated alcohols or ring-opening reactions to yield bifunctionalized products. nih.gov The synthesis of these compounds has also been an active area of research, with methods like Mitsunobu cyclodehydration, dyotropic rearrangement, and electrochemical fluorination being developed. nih.gov

Significance of Oxolane Core Structures in Chemical Synthesis

The oxolane ring, also known as tetrahydrofuran (B95107) (THF), is a prevalent and important structural motif in organic chemistry. cymitquimica.com It is a five-membered cyclic ether that is widely recognized for its utility as a versatile solvent in a vast array of chemical reactions. cymitquimica.com The oxolane core is also a key component in numerous biologically active natural products. cymitquimica.com

The parent compound, tetrahydrofuran, is a polar aprotic solvent that is miscible with water and many organic solvents. carlroth.com However, a significant drawback of THF and many other ethers is their propensity to form explosive peroxides upon storage and exposure to air. This has driven research into safer alternatives.

One such alternative is 2,2,5,5-tetramethyloxolane (TMO), the non-fluorinated parent structure of the compound . wikipedia.org TMO has been investigated as a "green" solvent replacement for hydrocarbons like toluene (B28343). copernicus.org The four methyl groups at the alpha-positions to the ether oxygen provide steric hindrance, which prevents the formation of peroxides. wikipedia.org TMO is synthesized from 2,5-dimethylhexane-2,5-diol and has shown promise in various applications, including as a solvent for Buchwald-Hartwig aminations and lithiation-trapping reactions. mdpi.comwhiterose.ac.uk

The properties of TMO compared to its parent compound, THF, and the common solvent toluene are summarized in the table below.

| Property | Tetrahydrofuran (THF) | Toluene | 2,2,5,5-Tetramethyloxolane (TMO) |

| Molar Mass ( g/mol ) | 72.11 | 92.14 | 128.21 |

| Boiling Point (°C) | 66 | 111 | 112 |

| Density (g/mL at 25°C) | 0.889 | 0.867 | 0.811 |

| Peroxide Formation | Yes | No | No |

Data compiled from multiple sources. carlroth.comwikipedia.orgchemicalbook.com

Overview of Research Trajectories for Novel Organic Compounds

The investigation of novel organic compounds follows a general, albeit evolving, trajectory. Traditionally, the process begins with the synthesis of a target molecule, followed by its isolation and purification. Characterization is then carried out using a suite of analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, to confirm the structure and purity of the new compound.

Once a novel compound is synthesized and characterized, its physical and chemical properties are investigated. This can include determining its melting and boiling points, solubility in various solvents, and its reactivity in a range of chemical transformations.

In recent years, the field of organic chemistry has seen a paradigm shift with the integration of automation and artificial intelligence. researchgate.net These technologies are accelerating the pace of discovery by enabling high-throughput screening of reaction conditions, predicting reaction outcomes, and even designing synthetic routes to complex molecules. researchgate.net

For a new compound like 3,3-Difluoro-2,2,5,5-tetramethyloxolane, a modern research trajectory would likely involve:

Computational Modeling: Predicting its properties, such as dipole moment, conformational preferences, and potential as a solvent, using quantum chemical calculations.

Synthetic Route Development: Devising an efficient and scalable synthesis, potentially starting from 2,2,5,5-tetramethyloxolan-3-one via a difluorination reaction.

Physicochemical Property Evaluation: Measuring its key physical properties and comparing them to existing solvents and fluorinated compounds.

Application Screening: Testing its utility as a solvent in a variety of chemical reactions, as a building block for more complex fluorinated molecules, or as a component in advanced materials.

Scope and Objectives of Academic Inquiry on 3,3 Difluoro 2,2,5,5 Tetramethyloxolane

Precursor Synthesis and Optimization Strategies

The construction of the target molecule relies on the efficient preparation of key precursors. This section details the synthesis of both fluorinated and non-fluorinated starting materials.

An alternative approach to the synthesis of this compound is the use of precursors that already contain the difluoromethylene group. This strategy, while potentially more complex, would avoid the direct fluorination of the oxolane ring. A hypothetical retrosynthetic analysis suggests a fluorinated diol as a key intermediate. The synthesis of such a precursor could start from a difluorinated carbonyl compound, which would then undergo reactions to introduce the necessary methyl groups and the second hydroxyl functionality. However, this approach is not yet well-documented in the scientific literature for this specific target molecule.

The most common and well-established precursor for the synthesis of the 2,2,5,5-tetramethyloxolane core is 2,5-dimethyl-2,5-hexanediol (B89615). Several synthetic routes to this key intermediate have been developed and optimized.

One of the primary industrial methods involves the reaction of acetone (B3395972) and acetylene (B1199291). chemicalbook.comnih.gov This process typically occurs in two stages: the condensation of acetone with acetylene in the presence of a base like potassium hydroxide (B78521) to form 2,5-dimethyl-3-hexyne-2,5-diol, followed by the hydrogenation of the alkyne to the corresponding alkane. chemicalbook.comorgsyn.orgchemicalbook.com A one-step process has also been patented, which combines these two steps in a single reactor. google.comgoogle.com

Alternative laboratory-scale syntheses of 2,5-dimethyl-2,5-hexanediol include the reaction of Grignard reagents with esters or diketones. For example, the treatment of methyl levulinate or ethyl succinate (B1194679) with methylmagnesium bromide provides the desired diol. orgsyn.orgmdpi.com Similarly, the reaction of 2,5-hexanedione (B30556) with methyllithium (B1224462) also yields 2,5-dimethyl-2,5-hexanediol. mdpi.com

| Starting Materials | Reagents | Key Features | Yield | Reference |

|---|---|---|---|---|

| Acetone and Acetylene | 1. KOH, isobutanol, xylene 2. H₂, Raney Nickel or Pd/C | Two-step industrial process, can be adapted to a one-step synthesis. | High | chemicalbook.comchemicalbook.comgoogle.com |

| Methyl Levulinate | Methylmagnesium bromide, THF | Grignard-based laboratory synthesis. | 89.7% | mdpi.com |

| 2,5-Hexanedione | Methyllithium, diethyl ether | Suitable for laboratory scale. | - | mdpi.com |

Ring-Closing Strategies for Oxolane Core Formation

With the tetramethylated diol in hand, the next crucial step is the formation of the oxolane ring. This can be achieved through several cyclization strategies.

A classic approach to ether synthesis, the Williamson ether synthesis, can be adapted for the formation of the oxolane ring. This involves a two-step process starting from 2,5-dimethyl-2,5-hexanediol. The diol is first converted to a dihalide, such as 2,5-dichloro-2,5-dimethylhexane. notability.comacs.orged.gov This reaction is typically achieved by treating the diol with concentrated hydrochloric acid via an SN1 mechanism. notability.comacs.orged.govresearchgate.netdatapdf.com The resulting dihalide can then undergo intramolecular cyclization in the presence of a base to form 2,2,5,5-tetramethyloxolane. Another method mentioned in the literature is the alkaline hydrolysis of 2,5-dibromo-2,5-dimethylhexane. orgsyn.org

| Starting Material | Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| 2,5-Dimethyl-2,5-hexanediol | Concentrated Hydrochloric Acid | SN1 | Produces a solid product that can be easily isolated. | notability.comacs.orged.gov |

A more direct and efficient method for the synthesis of 2,2,5,5-tetramethyloxolane is the acid-catalyzed dehydration of 2,5-dimethyl-2,5-hexanediol. mdpi.commaynoothuniversity.ie This intramolecular cyclization is often carried out at elevated temperatures in the presence of an acid catalyst. The use of solid acid catalysts, such as H-β-zeolite, has been shown to be particularly effective, leading to high yields and selectivity for the desired cyclic ether. mdpi.commaynoothuniversity.ieresearchgate.net This method is advantageous as it is a one-step process and the catalyst can be easily recovered and reused.

Introduction of Difluoro Functionality

The final and most challenging step in the synthesis of this compound is the introduction of the two fluorine atoms at the 3-position of the oxolane ring. A plausible strategy for this transformation involves the oxidation of the methylene (B1212753) group at the 3-position to a ketone, followed by difluorination.

The oxidation of an ether at the α-position to a ketone can be a challenging transformation. However, methods for such oxidations have been reported in the literature. Once the ketone, 2,2,5,5-tetramethyloxolan-3-one, is formed, it can be subjected to fluorination. The α,α-difluorination of cyclic ketones is a known transformation and can be achieved using various electrophilic fluorinating agents. nih.govacs.org Reagents such as Selectfluor® are commonly used for this purpose. sapub.orgscispace.com The reaction likely proceeds through an enol or enolate intermediate which then attacks the electrophilic fluorine source. sapub.orgscispace.com This process may occur in one or two steps, with the potential for the formation of a monofluorinated intermediate. sapub.orgscispace.com

Another potential route for the introduction of fluorine is through electrochemical fluorination (ECF). wikipedia.org This method has been used for the fluorination of ethers, although it can sometimes lead to a mixture of products and fragmentation of the starting material. fluorine1.ru

| Method | Fluorinating Agent | Key Features | Reference |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor® (NFSI) | Commonly used for α-fluorination of ketones. Can lead to mono- and di-fluorinated products. | nih.govacs.orgsapub.orgscispace.com |

| Electrochemical Fluorination | HF | Can be used for the fluorination of ethers, but may lack selectivity. | wikipedia.orgfluorine1.ru |

Strategies for Vicinal Difluorination at the 3,3-Position

Given the absence of direct literature on the synthesis of this compound, a plausible synthetic approach would involve the fluorination of a suitable precursor, such as 2,2,5,5-tetramethyloxolan-3-one. Electrophilic fluorination of ketones is a common and effective method for the introduction of fluorine atoms alpha to a carbonyl group. sapub.orgreddit.com

One of the most widely used electrophilic fluorinating agents is Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). sapub.orgbrynmawr.edu The reaction would likely proceed via the enol or enolate of 2,2,5,5-tetramethyloxolan-3-one. The general mechanism involves the nucleophilic attack of the enol double bond on the electrophilic fluorine atom of Selectfluor®. sapub.org For the synthesis of the target gem-difluoro compound, a sequential monofluorination followed by a second fluorination event would be necessary.

The proposed reaction scheme is as follows:

Synthesis of the precursor: The precursor, 2,2,5,5-tetramethyloxolan-3-one, would first need to be synthesized. This could potentially be achieved through the oxidation of 2,2,5,5-tetramethyloxolan-3-ol.

Monofluorination: The ketone precursor would be treated with one equivalent of an electrophilic fluorinating agent to yield 3-fluoro-2,2,5,5-tetramethyloxolan-3-one.

Difluorination: A second fluorination step would then be carried out on the monofluorinated intermediate to afford the desired this compound. It is important to note that difluorination can sometimes be a competing process even during the initial fluorination of cyclic β-diketones. sapub.org

Other N-F type electrophilic fluorinating agents could also be considered, such as N-Fluorobenzenesulfonimide (NFSI). brynmawr.eduwikipedia.org The choice of reagent and reaction conditions would be crucial to optimize the yield and minimize side reactions.

Table 1: Comparison of Common Electrophilic Fluorinating Agents

| Reagent | Abbreviation | Structure | Key Features |

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | [Image of Selectfluor structure] | Highly reactive, commercially available, broad substrate scope. brynmawr.edu |

| N-Fluorobenzenesulfonimide | NFSI | [Image of NFSI structure] | Mild fluorinating agent, suitable for a variety of organic and organometallic compounds. brynmawr.edu |

Stereochemical Considerations in Fluorination Reactions

While the target molecule, this compound, does not possess a stereocenter at the 3-position due to the presence of two fluorine atoms, stereochemical considerations are paramount in many fluorination reactions. nih.gov If a chiral center were present in the molecule, the stereochemical outcome of the fluorination would be of great importance.

In the context of the proposed synthesis from 2,2,5,5-tetramethyloxolan-3-one, the formation of the enol or enolate intermediate is a key step. The facial selectivity of the fluorine addition to the enol would determine the stereochemistry of the monofluorinated intermediate. The steric hindrance posed by the four methyl groups at the 2- and 5-positions of the oxolane ring would likely play a significant role in directing the approach of the fluorinating agent.

For the synthesis of vicinal difluoroalkanes, stereoselective methods have been developed that allow for the synthesis of single diastereoisomers. nih.gov These methods often rely on substrate control or the use of chiral reagents. While not directly applicable to the synthesis of a gem-difluoro compound, these principles highlight the importance of controlling stereochemistry in organofluorine synthesis.

Purification and Isolation Techniques for High Purity this compound

The purification of fluorinated organic compounds often requires specialized techniques due to their unique physical properties, such as high volatility and altered polarity compared to their non-fluorinated analogs. For a compound like this compound, a combination of standard and specialized purification methods would likely be employed to achieve high purity. reachemchemicals.com

Distillation: Given that the parent compound, 2,2,5,5-tetramethyloxolane, has a boiling point of 112 °C, it is expected that the difluorinated analog would also be a liquid with a boiling point suitable for distillation. mdpi.comwikipedia.org Fractional distillation would be a key technique to separate the desired product from starting materials, reagents, and byproducts with different boiling points. reachemchemicals.com

Chromatography:

Gas Chromatography (GC): Due to its likely volatility, Gas Chromatography could be an effective method for both the analysis of purity and for preparative scale purification of smaller quantities. reachemchemicals.com

Column Chromatography: Liquid column chromatography using silica (B1680970) gel or alumina (B75360) could also be employed. The choice of eluent would be critical and would depend on the polarity of the target compound relative to the impurities. Fluorinated compounds can sometimes exhibit different elution behavior compared to their hydrocarbon counterparts.

Crystallization: If the final product is a solid at room temperature or can be induced to crystallize at low temperatures, recrystallization would be a powerful technique for achieving high purity. reachemchemicals.com

Extraction: Liquid-liquid extraction would be a crucial step in the work-up procedure to remove water-soluble impurities and unreacted reagents. reachemchemicals.com

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.comnih.gov The synthesis of this compound can be approached with these principles in mind, particularly concerning the choice of starting materials and solvents.

In the context of synthesizing the difluorinated derivative, several green chemistry metrics could be applied to evaluate the environmental impact of the proposed synthetic route. numberanalytics.comnih.govwhiterose.ac.ukwikipedia.orgoulu.fi

Table 2: Key Green Chemistry Metrics

| Metric | Description | Relevance to Synthesis |

| Atom Economy | A measure of the efficiency of a reaction in converting reactants to the desired product. | A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. numberanalytics.comwikipedia.org |

| E-Factor (Environmental Factor) | The ratio of the mass of waste produced to the mass of the desired product. | A lower E-factor signifies a greener process with less waste generation. wikipedia.org |

| Process Mass Intensity (PMI) | The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product. | A lower PMI indicates a more efficient and less wasteful process. whiterose.ac.uk |

| Reaction Mass Efficiency (RME) | The percentage of the mass of the reactants that ends up in the desired product. | RME provides a clear measure of the efficiency of the chemical transformation itself. nih.gov |

By selecting a synthetic route that utilizes a bio-based precursor like TMO and by optimizing reaction conditions to maximize yield and minimize the use of auxiliary substances, the synthesis of this compound can be designed to be more environmentally friendly. The use of TMO as the solvent for the fluorination reaction itself could also be explored, further enhancing the green credentials of the process. whiterose.ac.ukmaynoothuniversity.ie

Mechanistic Investigations of Electrophilic Reactions Involving this compound

Electrophilic attack on this compound is expected to primarily involve the lone pairs of the ether oxygen atom, the most nucleophilic and basic site in the molecule. However, the reactivity of this site is significantly modulated by both electronic and steric factors.

The primary mechanism for electrophilic reaction is the formation of an oxonium ion via the donation of an oxygen lone pair to an electrophile (E⁺).

Mechanism: Step 1: Lewis Acid-Base Adduct Formation (CH₃)₄C₄H₄F₂O + E⁺ ⇌ [(CH₃)₄C₄H₄F₂O-E]⁺

The viability and rate of this reaction are substantially lower compared to non-fluorinated analogues like tetrahydrofuran (B95107) (THF) or 2,2,5,5-tetramethyloxolane (TMO). The two fluorine atoms at the C3 position exert a strong negative inductive effect (-I), withdrawing electron density from the ring and, consequently, from the oxygen atom. This electronic withdrawal reduces the oxygen's basicity and nucleophilicity, making it less prone to attack by electrophiles.

Furthermore, the four methyl groups at the C2 and C5 positions create significant steric hindrance around the oxygen atom, impeding the approach of all but the smallest electrophiles (e.g., a proton). This combination of electronic deactivation and steric shielding renders the compound relatively inert to many common electrophilic reagents.

| Factor | Influence on Electrophilic Attack | Rationale |

| Ether Oxygen | Primary site of reaction | Possesses non-bonding electron pairs, acting as a Lewis base. |

| Gem-Difluoro Group | Strong Deactivation | The -I effect of fluorine atoms reduces electron density on the oxygen, lowering its basicity and nucleophilicity. |

| Tetramethyl Groups | Strong Steric Hindrance | Methyl groups at C2 and C5 physically block the approach of electrophiles to the oxygen atom. |

Radical Reactions and Their Role in this compound Chemistry

The radical chemistry of this compound is expected to be dominated by hydrogen abstraction to form a carbon-centered radical. Studies on its non-fluorinated analogue, 2,2,5,5-tetramethyloxolane (TMO), show that radical reactions, particularly with hydroxyl (•OH) and chlorine (•Cl) radicals in the atmosphere, are a key transformation pathway. copernicus.orgresearchgate.net

For this compound, there are two potential sites for hydrogen abstraction:

The C4 methylene protons (-CH₂-)

The C2/C5 methyl protons (-CH₃)

The mechanism involves initiation by a radical (R•), propagation via hydrogen abstraction, and subsequent termination steps.

Propagation Step: (CH₃)₄C₄H₄F₂O + R• → (CH₃)₄C₄H₃F₂O• + RH

The regioselectivity of the abstraction depends on the stability of the resulting radical. Abstraction of a secondary hydrogen from C4 would yield a secondary radical. Abstraction of a primary hydrogen from a methyl group would yield a primary radical. Typically, secondary radicals are more stable than primary radicals. However, the presence of the adjacent electron-withdrawing gem-difluoro group at C3 would significantly destabilize a radical at C4 through an inductive effect. Therefore, hydrogen abstraction from the methyl groups to form a primary radical is predicted to be the more favorable pathway, despite the greater number of secondary C-H bonds.

Acid-Catalyzed and Base-Catalyzed Transformations

Acid-Catalyzed Reactions: The compound is susceptible to acid-catalyzed transformations, which typically proceed via protonation of the ether oxygen. This initial step is slow due to the electronically deactivated and sterically hindered nature of the oxygen atom, requiring strong acid conditions.

Mechanism of Ring-Opening:

Protonation: The ether oxygen is protonated by a strong acid (HA) to form a good leaving group (an alcohol).

Ring-Opening: The C-O bond cleaves in an SN1-like manner, as the resulting tertiary carbocation at C2 or C5 is stabilized by hyperconjugation from the methyl groups.

Nucleophilic Capture: The carbocation is trapped by a nucleophile (A⁻ or solvent).

This pathway leads to the formation of a difluorinated, tetramethyl-substituted alcohol. The gem-difluoro group at the β-position would have a modest destabilizing effect on the carbocation, potentially slowing the rate of ring-opening compared to TMO.

Base-Catalyzed Reactions: this compound is exceptionally stable towards bases. The molecule lacks acidic protons; the C-H bonds are not activated for deprotonation. Furthermore, there are no suitable leaving groups for an elimination reaction (E2) to occur. Consequently, the compound is expected to be inert under all but the most extreme basic conditions, where decomposition rather than a defined transformation would occur.

Thermal and Photochemical Reactivity

Thermal Reactivity: The compound is predicted to have high thermal stability. This stability arises from the intrinsic strength of the C-F, C-O, and C-C sigma bonds within the saturated ring system. Thermal decomposition would require high temperatures to induce homolytic cleavage of the C-C or C-O bonds, leading to a complex mixture of fragmentation products. The absence of α-hydrogens next to the ether oxygen enhances its stability against peroxide formation, a common degradation pathway for other ethers. wikipedia.org

Photochemical Reactivity: As a saturated ether, this compound does not possess chromophores that absorb light in the near-UV or visible spectrum. Photochemical reactions would require high-energy UV radiation (photolysis). The expected photochemical pathways would involve radical mechanisms initiated by the homolytic cleavage of a C-O or C-C bond, similar to those observed for the non-fluorinated TMO. wikipedia.org The primary photoproducts would likely result from C-O bond scission, forming a diradical species that could undergo further rearrangement or fragmentation.

Ring-Opening and Ring-Expansion/Contraction Reactions

Ring-Opening: As detailed in Section 3.4, the most plausible pathway for transforming the oxolane ring is through acid-catalyzed ring-opening. This reaction is mechanistically significant as it represents the primary route to functionalizing the otherwise inert scaffold.

| Step | Description | Key Intermediates | Influencing Factors |

| 1. Protonation | Reversible protonation of the ether oxygen. | Oxonium ion | Strong acid required due to low basicity of the oxygen. |

| 2. C-O Cleavage | Heterolytic cleavage of a C-O bond to open the ring. | Tertiary carbocation (at C2 or C5) | Rate is dependent on carbocation stability; formation of the tertiary cation is favored. |

| 3. Nucleophilic Attack | The carbocation is trapped by a nucleophile. | Ring-opened product (e.g., an alcohol or ester) | The identity of the product is determined by the nucleophile present in the medium. |

Ring-Expansion/Contraction Reactions: Ring-expansion or contraction reactions are considered highly unlikely for this compound. Such rearrangements typically require specific structural features, such as an exocyclic leaving group adjacent to the ring or the ability to form a stabilized bridged intermediate, none of which are present in this saturated heterocycle. The stability of the five-membered ring combined with the lack of driving force for rearrangement makes these pathways mechanistically inaccessible under typical thermal, acidic, or basic conditions.

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are essential for understanding the fundamental electronic nature of this compound. These methods can elucidate the distribution of electrons within the molecule and the nature of the chemical bonds, particularly the impact of the highly electronegative fluorine atoms.

Density Functional Theory (DFT) Studies on Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can provide insights into the energies and shapes of its molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The introduction of the two fluorine atoms is predicted to have a substantial stabilizing effect on the molecular orbitals. Due to the high electronegativity of fluorine, significant polarization of the C-F bonds is expected, drawing electron density away from the carbon backbone. This inductive effect would lower the energy of the sigma orbitals associated with the oxolane ring. Consequently, the HOMO-LUMO gap of this compound is anticipated to be larger compared to the non-fluorinated analogue, suggesting greater kinetic stability.

A hypothetical representation of the calculated energies for the frontier molecular orbitals is presented in Table 1.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2,2,5,5-tetramethyloxolane (Predicted) | -6.5 | 1.5 | 8.0 |

| This compound (Predicted) | -7.2 | 1.0 | 8.2 |

Ab Initio Methods for Electronic Configuration Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide a more detailed analysis of the electronic configuration. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can be employed to obtain a precise description of the electron distribution.

For this compound, ab initio calculations would likely confirm the strong polarization of the C-F bonds, leading to a significant partial positive charge on the C3 carbon and partial negative charges on the fluorine atoms. This altered charge distribution would influence the molecule's electrostatic potential and its interactions with other molecules.

Conformational Analysis and Energetics of the Oxolane Ring

The five-membered oxolane ring is not planar and exists in a continuous series of puckered conformations, typically described as envelope and twist forms. The introduction of bulky methyl groups and the gem-difluoro substitution will significantly influence the conformational landscape of the ring.

Potential Energy Surface Scans for Conformational Isomers

To explore the conformational space of this compound, potential energy surface (PES) scans can be performed. longdom.org By systematically varying the dihedral angles of the oxolane ring, the energies of different conformations can be calculated, allowing for the identification of local minima (stable conformers) and transition states connecting them.

It is expected that the steric hindrance from the four methyl groups at the C2 and C5 positions will already restrict the flexibility of the oxolane ring. The addition of the difluoro group at C3 will further influence the preferred puckering of the ring. PES scans would likely reveal a limited number of low-energy conformers.

Influence of Difluoro Substitution on Ring Conformation

The substitution of two hydrogen atoms with larger and more electronegative fluorine atoms at the C3 position introduces both steric and electronic effects that alter the conformational preferences of the oxolane ring. The steric repulsion between the fluorine atoms and the adjacent methyl groups will play a crucial role in determining the most stable conformation.

Furthermore, electrostatic interactions, such as dipole-dipole interactions between the C-F bonds and the C-O-C ether linkage, will also contribute to the relative stability of different conformers. Computational studies on other gem-difluorinated cycloalkanes have shown that the CF2 group can significantly alter ring puckering and the relative energies of different conformers. rsc.orgnih.govdiva-portal.org For this compound, it is plausible that the ring will adopt a conformation that minimizes both steric clashes and unfavorable electrostatic interactions.

A hypothetical energy profile of the oxolane ring puckering is presented in Table 2, illustrating the expected relative energies of different conformations.

| Conformer | Relative Energy (kcal/mol) - 2,2,5,5-tetramethyloxolane (Predicted) | Relative Energy (kcal/mol) - this compound (Predicted) |

|---|---|---|

| Envelope (C3-endo) | 0.5 | 1.2 |

| Envelope (C4-endo) | 0.0 | 0.0 |

| Twist | 0.8 | 0.6 |

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry can also be used to simulate potential reaction mechanisms involving this compound and to characterize the structures and energies of the transition states. The presence of the electron-withdrawing difluoro group is expected to deactivate the ring towards electrophilic attack and may influence the regioselectivity of reactions such as C-H bond activation.

For instance, in a hypothetical reaction involving hydride abstraction from a C-H bond, the transition state for abstraction at a position alpha to the ether oxygen would be compared to abstraction at other positions. The strong inductive effect of the fluorine atoms would likely destabilize any developing positive charge on the adjacent carbon atoms, thus raising the activation energy for reactions proceeding through carbocationic intermediates near the C3 position. Transition state theory calculations could quantify these effects and predict the most likely reaction pathways.

Computational Modeling of Key Synthetic Steps

No information is currently available in the scientific literature regarding the computational modeling of the synthetic pathways to this compound. Such studies would be crucial for understanding the reaction mechanisms, identifying potential intermediates and transition states, and optimizing reaction conditions for its synthesis.

Prediction of Reaction Selectivity (Regio- and Stereoselectivity)

There are no published computational studies predicting the regio- and stereoselectivity of reactions involving this compound. Theoretical calculations would be invaluable for predicting the outcomes of reactions where multiple isomers could be formed, guiding synthetic efforts towards the desired products.

Spectroscopic Parameter Prediction via Computational Methods

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

No theoretical predictions of the ¹H, ¹³C, or ¹⁹F NMR chemical shifts for this compound have been reported. Computational chemistry methods are powerful tools for predicting NMR spectra, which can aid in the structural elucidation and characterization of novel compounds.

Prediction of Vibrational Frequencies (Infrared and Raman Spectroscopy)

There are no available computational predictions of the infrared (IR) and Raman vibrational frequencies for this compound. These theoretical calculations would provide valuable insights into the molecule's vibrational modes and assist in the interpretation of experimental spectroscopic data.

Molecular Dynamics Simulations for Dynamic Behavior Analysis

No molecular dynamics simulations of this compound have been documented in the literature. Such simulations would be instrumental in understanding the conformational dynamics, solvent interactions, and transport properties of this molecule.

Advanced Spectroscopic Characterization Methodologies for 3,3 Difluoro 2,2,5,5 Tetramethyloxolane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For 3,3-Difluoro-2,2,5,5-tetramethyloxolane, a multi-nuclear approach would be essential.

Proton (¹H) NMR Techniques for Structural Confirmation

The ¹H NMR spectrum of this compound is expected to be relatively simple, yet informative. The key features would be:

Chemical Shift: Due to the symmetrical nature of the molecule, two distinct proton signals would be anticipated.

The four methyl groups (C2-CH₃ and C5-CH₃) would likely appear as a single sharp singlet, as they are chemically equivalent. The electron-withdrawing effect of the nearby oxygen and fluorine atoms would shift this signal downfield compared to a simple alkane.

The methylene (B1212753) protons at the C4 position (-CH₂-) would also be chemically equivalent and are expected to produce a single signal. However, this signal would be split into a triplet due to coupling with the two adjacent fluorine atoms on C3. This is known as geminal fluorine-proton coupling (²JH-F).

Integration: The relative integration of the methyl singlet to the methylene triplet would be 12:2 (or 6:1), confirming the ratio of the two types of protons in the molecule.

Hypothetical ¹H NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~1.3-1.5 | Singlet | - | 12H | 2,2,5,5-(CH₃)₄ |

| ~2.0-2.3 | Triplet | ~15-20 (²JH-F) | 2H | -CH₂- (Position 4) |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a map of the carbon framework. For this compound, the following signals would be expected:

C2 and C5: The two equivalent quaternary carbons bonded to the oxygen and two methyl groups would appear as a single signal.

Methyl Carbons: The four equivalent methyl carbons would give rise to a single, intense signal.

C4: The methylene carbon would appear as a single signal, which would be split into a triplet due to coupling with the two geminal fluorine atoms (²JC-F).

C3: This is the most diagnostic signal. The carbon atom bonded to the two fluorine atoms would exhibit a large chemical shift downfield and would be split into a triplet by the two directly attached fluorine atoms (¹JC-F). This large one-bond carbon-fluorine coupling constant is a hallmark of gem-difluoro groups.

Hypothetical ¹³C NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~25-30 | Singlet | - | 2,2,5,5-(C H₃)₄ |

| ~40-45 | Triplet | ~20-30 (²JC-F) | C H₂ (Position 4) |

| ~80-85 | Singlet | - | C 2 and C 5 |

| ~120-130 | Triplet | ~240-280 (¹JC-F) | C F₂ (Position 3) |

Fluorine-19 (¹⁹F) NMR for Difluoro Moiety Characterization

¹⁹F NMR is highly sensitive and specific for fluorine-containing compounds. In this case, it would provide definitive proof of the difluoro moiety.

A single signal would be expected in the ¹⁹F NMR spectrum, as both fluorine atoms are chemically equivalent.

This signal would be a triplet due to coupling with the two adjacent methylene protons at the C4 position (²JF-H). The value of this coupling constant would corroborate the data from the ¹H NMR spectrum.

Hypothetical ¹⁹F NMR Data Table

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -90 to -110 | Triplet | ~15-20 (²JF-H) | -CF₂- |

Two-Dimensional NMR Experiments (COSY, HMQC, HMBC, NOESY)

While the one-dimensional spectra are likely sufficient for structural confirmation of this relatively simple molecule, 2D NMR experiments would provide unequivocal proof of the assignments.

COSY (Correlation Spectroscopy): Would show a correlation between the methylene protons at C4 and... no other protons, confirming their isolation from the methyl groups.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): Would directly correlate the proton signals with their attached carbon signals. For instance, it would link the methylene proton triplet to the C4 carbon triplet.

HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for connecting the different parts of the molecule. Key correlations would include:

The methyl protons to the C2/C5 quaternary carbons.

The methylene protons (C4) to the C3 (CF₂) and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would show through-space correlations, confirming the spatial proximity of the methyl groups and the methylene group within the five-membered ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

C-F Stretching: The most prominent feature in the IR spectrum would be strong absorption bands in the region of 1100-1300 cm⁻¹, characteristic of C-F stretching vibrations. The presence of two fluorine atoms on the same carbon would likely result in two distinct stretching modes (symmetric and asymmetric).

C-O-C Stretching: A strong band corresponding to the ether C-O-C asymmetric stretch would be expected around 1050-1150 cm⁻¹.

C-H Stretching and Bending: Aliphatic C-H stretching vibrations would be observed around 2850-3000 cm⁻¹, and bending vibrations (scissoring, wagging) for the CH₂ and CH₃ groups would appear in the 1350-1470 cm⁻¹ region.

Raman Spectroscopy: Would be complementary to IR, particularly for identifying symmetric vibrations which might be weak in the IR spectrum. The symmetric C-F stretch and skeletal vibrations of the ring would be expected to be strong in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 2850-3000 | Medium-Strong | C-H (alkane) stretching |

| 1350-1470 | Medium | C-H bending |

| 1100-1300 | Very Strong | C-F stretching |

| 1050-1150 | Strong | C-O-C stretching |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula, and to gain structural information from fragmentation patterns.

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum would show the molecular ion peak, which would confirm the molecular weight of the compound (C₈H₁₄F₂O). High-resolution mass spectrometry (HRMS) would be used to determine the exact mass, allowing for the unambiguous confirmation of the molecular formula.

Fragmentation Pattern: The fragmentation of the molecule would be highly diagnostic. Key fragmentation pathways would likely include:

Loss of a methyl group (-CH₃): A prominent peak at M-15 would be expected, resulting from the cleavage of one of the four methyl groups to form a stable tertiary carbocation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This could lead to the loss of a C₄H₇F₂O radical or a C₄H₇ radical.

Loss of HF: Elimination of a molecule of hydrogen fluoride (B91410) (HF, mass 20) is a possibility for fluorinated compounds, though less common for gem-difluoro alkanes without adjacent protons that can facilitate this elimination.

Hypothetical Mass Spectrometry Data Table

| m/z | Possible Fragment Ion |

| [M]⁺ | [C₈H₁₄F₂O]⁺ |

| [M-15]⁺ | [C₇H₁₁F₂O]⁺ |

| [M-CH₃-HF]⁺ | [C₇H₁₀FO]⁺ |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas.

For this compound (C₈H₁₄F₂O), the theoretical exact mass of the molecular ion [M]⁺ can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁶O). This calculated value is then compared to the experimentally measured m/z value. The high resolution of the instrument, often in the range of tens of thousands, allows for mass measurements with errors in the parts-per-million (ppm) range, providing strong evidence for the assigned molecular formula.

Table 1: Illustrative HRMS Data for this compound

| Ion | Theoretical m/z | Measured m/z | Mass Error (ppm) |

|---|

Note: The data presented in this table is illustrative and serves to demonstrate the principles of HRMS analysis for the target compound.

Fragmentation Pattern Analysis

In addition to providing the exact mass of the molecular ion, mass spectrometry can induce fragmentation of the molecule. The analysis of these fragment ions provides valuable information about the molecule's structure and connectivity. The fragmentation of this compound would be expected to proceed through several characteristic pathways, influenced by the stability of the resulting carbocations and neutral losses.

Common fragmentation pathways for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond. The presence of fluorine atoms and tertiary carbon centers will also direct the fragmentation.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 149 | [M - CH₃]⁺ |

| 101 | [M - C(CH₃)₃]⁺ |

| 86 | [C₅H₁₀O]⁺ (Loss of C₃H₄F₂) |

| 69 | [C₅H₉]⁺ |

Note: This table presents predicted fragmentation patterns based on the chemical structure of this compound.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method allows for the unambiguous determination of bond lengths, bond angles, and dihedral angles, offering a definitive structural proof.

Single-Crystal X-ray Diffraction Methodologies

The process begins with the growth of a suitable single crystal of this compound. This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. mdpi.com The intensities and positions of these spots are collected and used to calculate an electron density map of the unit cell. uol.de From this map, the positions of the individual atoms can be determined, and the full molecular structure can be modeled and refined. mdpi.com

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

Once the crystal structure is solved, the precise geometric parameters of the this compound molecule can be extracted. This includes the lengths of all covalent bonds (e.g., C-C, C-O, C-F, C-H), the angles between bonded atoms (e.g., C-O-C, F-C-F), and the dihedral angles that describe the conformation of the oxolane ring. This detailed structural information is crucial for understanding the molecule's steric and electronic properties. researchgate.net

Table 3: Representative Bond Lengths and Angles Determined by X-ray Crystallography

| Parameter | Typical Value (Å or °) |

|---|---|

| C-O Bond Length | ~1.43 Å |

| C-C Bond Length | ~1.54 Å |

| C-F Bond Length | ~1.35 Å |

| C-O-C Bond Angle | ~109° |

| F-C-F Bond Angle | ~107° |

Note: These values are typical for similar organic molecules and are provided for illustrative purposes.

Chiroptical Spectroscopy (If Applicable, for Enantiomers)

Chiroptical spectroscopy techniques are used to study chiral molecules, which are molecules that are non-superimposable on their mirror images.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov This technique is particularly useful for determining the absolute configuration of enantiomers.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy is a powerful analytical technique that provides detailed information about the three-dimensional structure of chiral molecules. As a chiroptical method, VCD measures the differential absorption of left and right circularly polarized infrared light by a molecule. This differential absorption, which is orders of magnitude smaller than the total infrared absorption, is exquisitely sensitive to the absolute configuration and conformation of a molecule in solution.

For a chiral molecule such as this compound, which possesses stereogenic centers, VCD spectroscopy would be an invaluable tool for unambiguously determining its absolute configuration. The technique is particularly advantageous as it provides a rich fingerprint of the molecule's stereochemistry, with multiple vibrational bands each exhibiting a positive or negative VCD signal depending on the spatial arrangement of the atoms.

The VCD spectrum is typically presented as a plot of the differential absorbance (ΔA) against the wavenumber (cm⁻¹). The sign and intensity of the VCD bands are directly related to the vibrational modes of the molecule and their interaction with the chiral environment. By comparing the experimentally measured VCD spectrum with quantum chemical predictions, the absolute configuration of the enantiomers can be definitively assigned.

While specific experimental VCD data for this compound is not extensively available in the public domain, the general approach to its characterization would involve the following steps:

Experimental Measurement: The VCD spectrum of an enantiomerically pure sample of this compound would be recorded using a specialized VCD spectrometer.

Quantum Chemical Calculations: The VCD spectrum for one of the enantiomers (e.g., the (R)- or (S)-enantiomer) would be calculated using computational methods such as Density Functional Theory (DFT).

Spectral Comparison: The calculated spectrum would be compared with the experimental spectrum. A good match between the signs and relative intensities of the major VCD bands would allow for the confident assignment of the absolute configuration of the experimentally measured sample.

The information derived from VCD is often complementary to that obtained from other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD), providing a more complete picture of the molecule's structure.

Illustrative VCD Data Presentation

The following table illustrates how VCD data for a chiral molecule like this compound would be typically presented, showing the wavenumber, the differential absorbance (ΔA), and the corresponding vibrational assignment. Please note that this is a hypothetical representation and does not reflect actual experimental data for the compound.

| Wavenumber (cm⁻¹) | ΔA (x 10⁻⁵) | Vibrational Assignment |

| 2980 | +2.5 | C-H stretch |

| 2965 | -1.8 | C-H stretch |

| 1450 | +0.9 | CH₃ bend |

| 1380 | -1.2 | CH₃ bend |

| 1150 | +3.1 | C-F stretch |

| 1120 | -2.7 | C-F stretch |

| 1080 | +1.5 | C-O-C stretch |

Chemical Transformations and Derivatization Strategies for 3,3 Difluoro 2,2,5,5 Tetramethyloxolane

Synthesis of Analogues and Homologues of 3,3-Difluoro-2,2,5,5-tetramethyloxolane

The synthesis of the title compound and its analogues would likely begin with a precursor amenable to fluorination. A logical starting point is the parent oxolane's precursor, 2,5-dimethylhexane-2,5-diol, which is readily cyclized to form TMO. mdpi.comresearchgate.net A plausible strategy for synthesizing this compound would involve the oxidation of the TMO ring at the 3-position to form a ketone, followed by deoxofluorination.

A proposed synthetic pathway is outlined below:

Oxidation of TMO: The methylene (B1212753) group at the C3 position of TMO could be oxidized to a ketone, yielding 2,2,5,5-tetramethyloxolan-3-one.

Deoxofluorination: The resulting ketone can then be treated with a deoxofluorinating agent, such as diethylaminosulfur trifluoride (DAST) or a similar reagent, to install the gem-difluoro group.

Analogues and homologues could be synthesized by modifying the initial diol precursor before the cyclization and fluorination sequence. For instance, using different Grignard reagents on a precursor like methyl levulinate could introduce varied alkyl or aryl groups at the 2- and 5-positions. researchgate.net

| Starting Material | Key Intermediates | Fluorination Reagent | Hypothetical Product |

|---|---|---|---|

| 2,5-Dimethylhexane-2,5-diol | 2,2,5,5-Tetramethyloxolane; 2,2,5,5-Tetramethyloxolan-3-one | DAST | This compound |

| 2,5-Diethylhexane-2,5-diol | 2,5-Diethyl-2,5-dimethyloxolane; 2,5-Diethyl-5-methyl-oxolan-3-one | Deoxo-Fluor® | 3,3-Difluoro-2,5-diethyl-2,5-dimethyloxolane |

| 1,4-Diphenylbutane-1,4-diol derivative | Tetraphenyloxolane derivative; corresponding oxolan-3-one | XtalFluor-E® | 3,3-Difluoro-tetraphenyloxolane derivative |

Functionalization of the Oxolane Ring System

Direct functionalization of the saturated, sterically hindered, and electronically deactivated this compound ring is challenging. Derivatization strategies would likely rely on reactions that open the ring or functionalize the peripheral methyl groups.

The parent compound, TMO, is known to react with benzene (B151609) in the presence of a strong acid like triflic acid. wikipedia.org This reaction proceeds via acid-catalyzed ring-opening to form a stabilized carbocation, which then acts as an electrophile in a Friedel-Crafts alkylation of benzene to yield 1,1,4,4-dimethyltetralin. wikipedia.org

It is plausible that this compound could undergo a similar transformation. However, the powerful inductive effect of the CF₂ group would destabilize the adjacent carbocation formed upon ring-opening. Consequently, this reaction would likely require more forcing conditions (e.g., higher temperatures, stronger Lewis acids) compared to the non-fluorinated TMO. The resulting product would be a difluorinated tetralin derivative, a valuable scaffold in medicinal chemistry.

The four methyl groups on the oxolane ring offer potential sites for functionalization. A common strategy would be free-radical halogenation (e.g., using N-bromosuccinimide with a radical initiator) to selectively install a halogen on one of the methyl groups. This would generate a haloalkyl derivative, which is an excellent substrate for subsequent nucleophilic substitution reactions. A variety of nucleophiles (e.g., azides, cyanides, alkoxides, amines) could then be introduced, providing access to a wide range of functionalized derivatives. The inductive effect of the distant CF₂ group is expected to have a minimal impact on the stability of the radical intermediate at the methyl positions.

| Reaction Type | Proposed Reagents | Intermediate | Potential Final Product Class |

|---|---|---|---|

| Ring-Opening Aromatic Alkylation | Benzene, Triflic Acid | Difluorinated carbocation | Difluorinated tetralins |

| Radical Halogenation | N-Bromosuccinimide, AIBN | 2-(Bromomethyl)-3,3-difluoro-2,5,5-trimethyloxolane | Haloalkanes |

| Nucleophilic Substitution | NaN₃, NaCN, RONa | Haloalkane intermediate | Azides, Nitriles, Ethers |

Strategies for Introducing Chiral Centers to the this compound Scaffold

The this compound molecule is achiral. The introduction of chirality can be envisioned through two main strategies: asymmetric synthesis starting from chiral precursors or desymmetrization of the achiral scaffold.

Asymmetric Synthesis: A chiral version of the scaffold could be synthesized by starting with an enantiomerically pure diol. For example, the asymmetric synthesis of (2R,5R)-2,5-dimethylhexane-2,5-diol, followed by cyclization and fluorination as described in section 6.1, would yield a chiral C₂-symmetric difluorooxolane.

Desymmetrization: The four methyl groups and two methylene groups are chemically equivalent. A catalytic, enantioselective functionalization of one of these groups could break this symmetry and introduce a chiral center. For instance, an asymmetric C-H activation/functionalization reaction targeting a methyl group could produce a chiral derivative. While challenging, this remains an active area of synthetic research. A more straightforward, albeit non-catalytic, approach involves the functionalization strategies discussed in section 6.2.2, followed by the resolution of the resulting racemic mixture.

The use of TMO as a solvent in enantioselective lithiation-trapping reactions has been explored. whiterose.ac.uk However, the introduction of the CF₂ group would significantly reduce the coordinating ability of the ether oxygen, likely diminishing its effectiveness as a directing group in such transformations.

Development of Complex Molecular Scaffolds Incorporating the Difluorooxolane Moiety

The value of the this compound moiety lies in its potential use as a building block for larger, more complex molecules, particularly in the fields of medicinal and materials chemistry. The gem-difluoro group is often used as a stable, lipophilic bioisostere for a carbonyl group or a gem-dimethyl group.

Functionalized derivatives, as described above, can serve as key intermediates for constructing more elaborate structures:

Aromatic Derivatives: The difluorinated tetralin structures obtained from the Friedel-Crafts reaction (6.2.1) could be further elaborated using standard aromatic chemistry (e.g., nitration, halogenation, cross-coupling) to build complex polycyclic systems.

Peripherally Functionalized Derivatives: The haloalkyl intermediates (6.2.2) can be coupled to other molecular fragments. For example, they could be used to alkylate amines, phenols, or active methylene compounds, or be converted into organometallic reagents for cross-coupling reactions.

By incorporating the difluorooxolane scaffold, chemists can introduce a unique structural and electronic element into larger molecules, potentially modulating properties such as metabolic stability, lipophilicity, and binding affinity in bioactive compounds.

Information regarding the applications of this compound in advanced organic synthesis is not available in the public domain.

Extensive searches for the chemical compound "this compound," including searches by its CAS number (2060035-37-0), have yielded no specific scientific literature or data regarding its applications in advanced organic synthesis. The requested detailed outline, including its utilization as a building block, its role as a chiral auxiliary or ligand precursor, its application in the synthesis of fluorinated fine chemicals, and its contribution to method development in organic chemistry, could not be addressed due to the absence of relevant research findings.

The available information predominantly pertains to the non-fluorinated analog, 2,2,5,5-tetramethyloxolane (TMO). This compound has been investigated as a "green" solvent alternative to substances like toluene (B28343) in various chemical reactions. However, this information is not applicable to the specified fluorinated derivative.

Therefore, it is not possible to generate the requested article with scientifically accurate content, detailed research findings, and data tables for "this compound" as per the provided outline.

Future Research Directions and Open Questions in 3,3 Difluoro 2,2,5,5 Tetramethyloxolane Chemistry

Q & A

Q. What are the recommended synthetic routes for 3,3-difluoro-2,2,5,5-tetramethyloxolane, and how do fluorination steps influence reaction yields?

Synthesis typically involves modifying established protocols for 2,2,5,5-tetramethyloxolane (TMO) by introducing fluorine atoms at the 3,3-positions. A common approach is halogen exchange or electrophilic fluorination using agents like Selectfluor™ or DAST (diethylaminosulfur trifluoride). For example, fluorination of a precursor such as 3,3-dihydroxy-TMO could proceed via nucleophilic substitution under anhydrous conditions. Reaction yields are sensitive to steric hindrance from the tetramethyl groups; optimizing solvent polarity (e.g., using THF or acetonitrile) and temperature (0–25°C) can mitigate this . Post-synthesis purification often requires column chromatography or distillation due to the compound’s volatility and polarity shifts induced by fluorine .

Q. How does the presence of fluorine atoms at the 3,3-positions affect the compound’s physicochemical properties compared to non-fluorinated TMO?

The difluoro substitution increases electronegativity and dipole moment, enhancing polarity. This alters solubility parameters, making it more compatible with polar aprotic solvents like DMF or acetone. Boiling and melting points are expected to rise slightly compared to TMO (boiling point ~112°C for TMO) due to increased molecular weight and intermolecular interactions. Computational studies (e.g., DFT) are recommended to predict Hansen solubility parameters and partition coefficients (log P) for solvent selection .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : NMR is critical for confirming fluorination (δ ~ -120 to -150 ppm for CF groups). and NMR can resolve methyl group environments.

- IR : Peaks near 1100–1200 cm (C–F stretching) and 2800–3000 cm (C–H from methyl groups).

- MS : High-resolution ESI-MS or EI-MS to confirm molecular weight and fragmentation patterns.

X-ray crystallography is challenging due to volatility but feasible with low-temperature techniques .

Advanced Research Questions

Q. How does 3,3-difluoro-TMO perform as a solvent in radical polymerization compared to toluene, and what mechanistic insights explain its stability?

The absence of α-protons (due to methyl groups at 2,2,5,5-positions) prevents peroxide formation, a key advantage over traditional ethers. Fluorine’s electron-withdrawing effect stabilizes radical intermediates, potentially accelerating propagation rates. In polymerizations, its lower viscosity compared to toluene (~0.5 cP vs. 0.59 cP) improves diffusion-controlled steps. Experimental validation should include kinetic studies (e.g., RAFT polymerization) and gel permeation chromatography (GPC) to assess molecular weight distributions .

Q. What strategies mitigate solvent interference when using 3,3-difluoro-TMO in biocatalytic reactions?

The compound’s moderate polarity may disrupt enzyme hydration shells. To address this:

- Use immobilization techniques (e.g., cross-linked enzyme aggregates, CLEAs) to stabilize lipases or esterases.

- Optimize water activity () via salt-buffered systems or molecular sieves.

- Compare performance with green solvents like 2-MeTHF or CPME using partition coefficient assays (e.g., log P measurements via shake-flask method) .

Q. How do structural modifications (e.g., fluorination) impact the compound’s toxicity profile and environmental persistence?

Fluorine atoms increase metabolic stability, potentially raising bioaccumulation concerns. Standardized assays include:

Q. What computational methods are suitable for predicting the solvation behavior of 3,3-difluoro-TMO in multicomponent mixtures?

Molecular dynamics (MD) simulations with force fields like OPLS-AA or GAFF can model solvent-solute interactions. Pair these with COSMO-RS to predict activity coefficients and phase equilibria. Experimental validation via liquid-liquid extraction trials (e.g., furfural/water systems) is advised to refine parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.